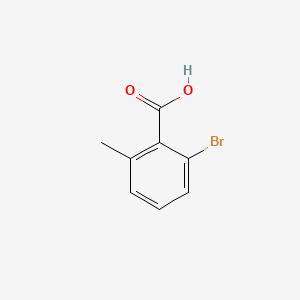

2-Bromo-6-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXBPDJQFPIBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370814 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-31-7 | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylbenzoic Acid: Properties, Reactivity, and Applications in Drug Development

This guide offers a comprehensive technical overview of 2-bromo-6-methylbenzoic acid, a key chemical intermediate with significant applications in pharmaceutical synthesis and broader organic chemistry. We will delve into its chemical and physical properties, explore its reactivity with a focus on strategic synthetic transformations, and highlight its role as a versatile building block in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.

Core Chemical and Physical Properties

This compound, with the CAS number 90259-31-7, is a substituted aromatic carboxylic acid.[1][2] Structurally, it is a benzoic acid derivative with a bromine atom and a methyl group positioned ortho to the carboxylic acid function. This specific arrangement of substituents profoundly influences its physical properties and chemical reactivity.

At room temperature, this compound exists as a solid, typically a white to light yellow powder or crystalline substance.[3][4] Its solid state is a critical consideration for storage and handling in a laboratory setting. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [5][6] |

| Molecular Weight | 215.04 g/mol | [5][7] |

| Melting Point | 108-112 °C | [4][5] |

| Boiling Point (Predicted) | 307.0 ± 30.0 °C | [4] |

| Density (Predicted) | 1.599 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.56 ± 0.31 | [4] |

| Solubility | Soluble in Methanol | [4] |

| Appearance | White to light yellow powder to crystal | [4] |

These properties are fundamental for designing experimental protocols, from selecting appropriate solvents for reactions and purifications to determining the optimal storage conditions, which are typically in a sealed, dry environment at room temperature.[4]

Spectroscopic Characterization: A Structural Fingerprint

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of its functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[8] The carbonyl (C=O) stretching of the aryl carboxylic acid would give a strong, sharp peak between 1700 and 1680 cm⁻¹.[8] C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-O stretching of the carboxylic acid would be visible in the 1320-1210 cm⁻¹ region.[8] The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations, including C-Br stretching, that are unique to the molecule's overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm. The aromatic protons would appear as a multiplet in the 7.0-8.0 ppm region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the bromine, methyl, and carboxyl groups. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield, above 10 ppm, and may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the bromine being significantly influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon would be the most upfield signal, likely in the 15-25 ppm range.

Mass Spectrometry (MS): In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 215, with a characteristic isotopic pattern [M+2]⁺ of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9] Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) to give [M-17]⁺ and the loss of the carboxyl group (-COOH) to give [M-45]⁺, which would result in the C₇H₆Br⁺ fragment.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional components: the carboxylic acid, the aryl bromide, and the methyl group. This trifunctional nature allows for a wide range of chemical transformations, making it a versatile building block.[10]

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for various chemical modifications. It can be readily converted to esters under acidic or basic conditions, or to amides via coupling reactions.[3] Furthermore, the carboxyl group can be reduced to a primary alcohol using reducing agents like borane.[3]

Sources

- 1. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 90259-31-7 [chemicalbook.com]

- 4. This compound CAS#: 90259-31-7 [m.chemicalbook.com]

- 5. This compound 96 90259-31-7 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Bromo-6-methylbenzoic acid (CAS 90259-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Bromo-6-methylbenzoic acid, identified by CAS number 90259-31-7, is a substituted aromatic carboxylic acid. It belongs to the broader class of benzoic acid derivatives, a scaffold that is of significant interest in medicinal chemistry and materials science.[1][2] Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on an aromatic ring makes it a highly valuable and versatile intermediate in organic synthesis.[1] The presence of three distinct functional groups, each with its own unique reactivity, allows for sequential and regioselective modifications, providing a robust platform for constructing complex molecular architectures.

This guide serves as a technical resource for professionals in research and drug development, offering insights into the compound's properties, reactivity, synthesis, and applications. The information presented herein is grounded in established chemical principles and supported by available technical data to ensure accuracy and reliability.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its effective use in a laboratory setting. The data below has been compiled from various chemical suppliers and databases.

Key Properties

A summary of the key physicochemical properties for this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 90259-31-7 | [1][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [3][4][5][6] |

| Molecular Weight | 215.04 g/mol | [3][4][6] |

| IUPAC Name | This compound | [3][7] |

| Synonyms | 6-Bromo-o-toluic acid, 6-bromo-2-methylbenzoic acid | [3][4][5] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 108-112 °C | [3] |

| Boiling Point | 307.0 °C at 760 mmHg | [3] |

| Density | 1.6 g/cm³ | [3] |

| SMILES | Cc1cccc(Br)c1C(O)=O | |

| InChI Key | ICXBPDJQFPIBSS-UHFFFAOYSA-N | [3][5][7] |

| TPSA | 37.3 Ų | [3][4] |

| LogP | 2.456 | [4] |

Spectroscopic Data

Characterization of this compound is typically achieved using standard spectroscopic methods. While specific spectra are lot-dependent, representative data is publicly available.

-

Raman Spectroscopy: FT-Raman spectra for this compound have been documented and can be accessed for comparison.[8]

-

Infrared (IR) Spectroscopy: FTIR spectra are also available, which would confirm the presence of the carboxylic acid (O-H and C=O stretches) and the aromatic ring substitution patterns.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the substitution pattern and overall structure. While spectra for the exact compound are not directly in the search results, data for closely related analogs like its methyl ester are available and serve as a good reference point for expected chemical shifts.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom and the carboxylic acid are the primary sites for modification, allowing for a diverse range of transformations.

-

The Aryl Bromide: The C-Br bond is a versatile handle for modern cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds with aryl or alkyl boronic acids.[1][10] This is a cornerstone of modern drug discovery, enabling the rapid assembly of complex biaryl structures. Other potential transformations include borylation, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

-

The Carboxylic Acid: The -COOH group offers a wealth of chemical possibilities.

-

Esterification: It can be converted to an ester under standard acidic or basic conditions, which can be useful for modifying solubility or as a protecting group.[1]

-

Amide Formation: The carboxylic acid is a precursor to amides, which are prevalent in pharmaceuticals. This is achieved using standard peptide coupling reagents (e.g., HATU, EDC) to react with primary or secondary amines.

-

Reduction: The carboxyl group can be reduced to a primary alcohol using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄), providing access to benzyl alcohol derivatives.[1]

-

Synthesis Protocol: A Validated Approach

A common and reliable method for synthesizing this compound is via a Sandmeyer reaction, starting from the corresponding aniline derivative, 2-amino-6-methylbenzoic acid.[11] This classic transformation provides a predictable route to aryl bromides from anilines.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted prior to execution.[12]

-

Diazotization (Stage 1):

-

In a reaction vessel maintained at 0°C (ice-water bath), dissolve 2-amino-6-methylbenzoic acid in a mixture of aqueous hydrogen bromide and acetic acid.[11]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The causality here is critical: slow, cold addition prevents the premature decomposition of the unstable diazonium salt and minimizes side reactions. Maintain the temperature strictly at 0°C throughout the addition.[11]

-

Stir the resulting mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The reaction is self-validating as the disappearance of the starting amine can be monitored by Thin Layer Chromatography (TLC).

-

-

Sandmeyer Reaction (Stage 2):

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in water.[11]

-

Slowly add the cold diazonium salt solution from Stage 1 to the CuBr mixture. The rationale for using a copper(I) catalyst is its ability to facilitate the single-electron transfer required to displace the dinitrogen gas with a bromide ion.

-

Allow the reaction mixture to warm slowly from 0°C to room temperature, and then gently heat to 60-65°C.[11] Vigorous nitrogen gas evolution will be observed. The reaction is complete when gas evolution ceases.

-

Cool the mixture to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial starting material for their synthesis.[7]

-

Pharmaceutical Intermediates: It serves as a key building block for synthesizing a variety of pharmaceutical agents, with notable applications in the development of anti-inflammatory and analgesic drugs.[7] The benzoic acid moiety is a well-known pharmacophore, and substitution at the 2 and 6 positions allows for the precise tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[2]

-

Agrochemicals and Dyes: The compound is also utilized as an intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, as well as specialty dyes.[1][7]

-

Complex Molecule Synthesis: In academic and industrial research, it is a foundational component for creating complex organic molecules for various research purposes.[1] Its predictable reactivity makes it a reliable tool for medicinal chemists constructing compound libraries for high-throughput screening.[13][14]

-

Materials Science: Derivatives of this compound can be explored in the development of specialty polymers and materials where properties like thermal stability and chemical resistance are desired.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

| Safety Aspect | Guideline | Source(s) |

| Hazard Classification | Acute Toxicity 3, Oral (Toxic if swallowed) | |

| GHS Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye/face protection (safety glasses, face shield), and use a dust mask (e.g., N95) or work in a ventilated hood. | [15] |

| Storage | Store in a cool, dry, well-ventilated area at room temperature. Keep away from heat and sources of ignition. | [1][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [16][17] |

References

-

Good Price CAS 90259-31-7 | this compound for Sale - ALFA CHEMICAL. [Link]

-

This compound | 90259-31-7 - J&K Scientific. [Link]

-

This compound - Optional[Raman] - Spectrum - SpectraBase. [Link]

-

2-Bromo-benzoic acid, methyl ester - SpectraBase. [Link]

-

2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. [Link]

Sources

- 1. This compound | 90259-31-7 [chemicalbook.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. jk-sci.com [jk-sci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-methylbenzoic Acid

Introduction

2-Bromo-6-methylbenzoic acid, with the CAS Number 90259-31-7, is a substituted aromatic carboxylic acid.[1][2][3][4][5] Its structural features, a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a methyl group, make it a valuable intermediate in organic synthesis. Specifically, it serves as a building block in the creation of pharmaceuticals, agrochemicals, and dyes.[6] The strategic placement of the bromine and methyl groups ortho to the carboxylic acid moiety introduces steric hindrance and electronic effects that influence its reactivity and physical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][4][5][7][8] |

| Molecular Weight | 215.04 g/mol | [1][2][3][5] |

| Appearance | White to cream or pale brown crystalline powder/solid | [4][9] |

| Melting Point | 108-112 °C | [1][2][3][9] |

| Boiling Point | 307.0 ± 30.0 °C (Predicted) | [1][9] |

| Density | 1.6 ± 0.06 g/cm³ (Predicted) | [1][9] |

| pKa | 2.56 ± 0.31 (Predicted) | [9] |

| Solubility | Soluble in Methanol | [9] |

| InChI Key | ICXBPDJQFPIBSS-UHFFFAOYSA-N | [1][2][4] |

Experimental Methodologies for Property Determination

The accurate determination of physical properties is crucial for the consistent and safe use of any chemical compound. The following section details the standard experimental protocols for measuring the key physical parameters of this compound, along with the scientific rationale behind the choice of methodology.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality: This method is chosen for its simplicity, small sample requirement, and accuracy. The slow heating rate ensures thermal equilibrium between the sample and the thermometer, providing a precise measurement.

Solubility Assessment

Understanding the solubility of this compound in various solvents is critical for its use in reactions, purifications, and formulations.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, toluene, hexane) are selected.

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. Gentle heating can be applied to assess temperature effects on solubility.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the extent of dissolution.

Causality: This qualitative approach is a rapid and efficient way to establish a solubility profile. The choice of a diverse set of solvents provides a comprehensive understanding of the compound's polarity and potential intermolecular interactions.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.04 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Crystallography

Safety and Handling

This compound is classified as an acute toxicant if swallowed and can cause skin and serious eye irritation.[2][11]

Recommended Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Logical Relationships in Property Determination

The determination of the physical properties of this compound follows a logical workflow, where the output of one technique informs the next and contributes to a holistic understanding of the compound.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-溴-6-甲基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 4. L20149.06 [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 90259-31-7 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound CAS#: 90259-31-7 [m.chemicalbook.com]

- 10. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 90259-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylbenzoic acid (CAS No: 90259-31-7) is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group flanked by sterically demanding bromo and methyl groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive examination of its molecular structure, physicochemical characteristics, spectroscopic signature, and synthetic utility. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers and drug development professionals with the in-depth understanding required to effectively utilize this versatile intermediate in the creation of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.

Introduction and Strategic Importance

This compound, also known as 6-Bromo-o-toluic acid, is a substituted benzoic acid derivative of significant interest in medicinal chemistry and material science.[1] The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a methyl group—on a benzene ring creates a versatile scaffold for a wide range of chemical transformations.

The presence of the bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2] Simultaneously, the carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the methyl group can be functionalized through various C-H activation strategies. This trifecta of reactivity makes it an important intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes.[1][2]

Molecular Structure and Physicochemical Properties

The core of this compound is a benzene ring substituted at the 1, 2, and 6 positions. The defining structural feature is the significant steric hindrance around the carboxylic acid group, imposed by the adjacent bromo and methyl substituents. This steric crowding influences the molecule's conformation, particularly the dihedral angle between the plane of the carboxylic acid and the aromatic ring. This can, in turn, affect the acidity (pKa) and reactivity of the carboxyl group compared to less hindered benzoic acids.

Key physicochemical data and molecular identifiers are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 90259-31-7 | [3] |

| Molecular Formula | C₈H₇BrO₂ | [3] |

| Molecular Weight | 215.04 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Bromo-o-toluic acid | [6] |

| Appearance | White to light yellow powder or crystal | [7] |

| Melting Point | 108-112 °C | [7] |

| Boiling Point | 307.0 ± 30.0 °C (Predicted) | [7] |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.56 ± 0.31 (Predicted) | [7] |

| Solubility | Soluble in Methanol | [7] |

| InChI | InChI=1S/C8H7BrO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | [3] |

| InChIKey | ICXBPDJQFPIBSS-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C(=O)O)C=CC=C1Br | [4] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is fundamental to confirming the molecular structure of a compound. While a comprehensive public database of spectra for this compound is limited, its structural features allow for a reliable prediction of its spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to their distinct chemical environments, they will likely present as a complex multiplet or as distinct doublet/triplet patterns, depending on the coupling constants.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will appear in the upfield region, likely around δ 2.5 ppm. The singlet nature arises from the absence of adjacent protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet, highly dependent on concentration and solvent, is expected far downfield (δ 10-13 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Eight distinct signals are expected:

-

Carboxyl Carbon (-COOH): This signal will be the most downfield, typically in the δ 165-175 ppm range.

-

Aromatic Carbons (Ar-C): Six unique signals are expected for the aromatic carbons. The carbon bearing the bromine (C-Br) will be shifted upfield relative to the others due to the heavy atom effect, while the carbons adjacent to the electron-withdrawing carboxyl group will be shifted downfield. The carbon attached to the methyl group (C-CH₃) and the unsubstituted carbons will have characteristic shifts.

-

Methyl Carbon (-CH₃): This signal will appear at the most upfield position, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band will appear around 1700 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 214 and 216.

Reactivity and Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its functional groups. The steric hindrance imposed by the ortho-substituents can be strategically exploited to direct reactions and stabilize intermediates.

Key transformations include:

-

Suzuki Coupling: The C-Br bond can be readily coupled with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

-

Boronization: The bromo group can be converted into a boronic ester, transforming the molecule into a coupling partner for other reactions.

-

Carboxyl Group Transformations: The carboxylic acid can be reduced to an alcohol using reagents like borane or converted into esters and amides under appropriate acidic or basic conditions.[2]

-

Directed ortho-Lithiation: While the existing substitution pattern is dense, related benzoic acids are known to undergo directed lithiation, suggesting potential for further functionalization of the aromatic ring.[6]

The following diagram illustrates the key synthetic transformations accessible from this compound.

Caption: Key synthetic transformations of this compound.

Representative Synthetic Protocol: Sandmeyer Reaction

A reliable method for preparing aryl bromides is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[7][8] The following protocol outlines a representative synthesis of this compound starting from 2-Amino-6-methylbenzoic acid.

Causality: This pathway is chosen for its high reliability and tolerance of the carboxylic acid functionality. The diazotization of the primary amine creates an excellent leaving group (N₂), facilitating substitution with a bromide ion, which is delivered by a copper(I) bromide catalyst.[9]

Protocol:

-

Step 1: Diazotization of 2-Amino-6-methylbenzoic Acid

-

In a flask maintained at 0-5 °C using an ice-salt bath, suspend 2-Amino-6-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).

-

Stir the mixture vigorously to form a fine slurry of the amine salt.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise via an addition funnel. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Bromination

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (~48%).

-

Cool this catalyst solution to 0-5 °C.

-

Slowly add the cold diazonium salt slurry from Step 1 to the stirred CuBr solution. Observe: Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C on a water bath for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. The crude product will often precipitate as a solid.

-

Extract the mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[10]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a structurally distinct and synthetically valuable building block. The steric hindrance around its carboxylic acid and the presence of a reactive bromine handle make it an ideal starting material for the construction of complex, multi-substituted aromatic compounds. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in pharmaceutical discovery, materials science, and advanced organic synthesis.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1273. [Link]

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Diazotisation [organic-chemistry.org]

- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

Spectroscopic Profile of 2-Bromo-6-methylbenzoic Acid: A Technical Guide

Introduction

2-Bromo-6-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical reactivity and the ultimate biological activity of its derivatives are intrinsically linked to its molecular structure. A comprehensive understanding of its spectroscopic characteristics is therefore paramount for researchers in organic synthesis and drug development to ensure structural integrity, monitor reaction progress, and confirm the identity of synthesized compounds.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 90259-31-7, Molecular Formula: C₈H₇BrO₂, Molecular Weight: 215.04 g/mol ).[3][4][5] We will delve into the theoretical underpinnings and practical interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. The insights provided herein are designed to be a valuable resource for scientists engaged in the synthesis and characterization of related molecular entities.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its ortho-substituted aromatic ring, gives rise to a unique and interpretable spectroscopic fingerprint. The presence of a carboxylic acid group, a methyl group, and a bromine atom on the benzene ring dictates the characteristic signals we expect to observe in each analytical technique.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a robust and unambiguous characterization of this compound. This guide has outlined the expected spectroscopic features based on fundamental principles and comparison with related structures. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the confident structural assignment of this important synthetic intermediate. The provided protocols serve as a foundation for obtaining high-quality data, ensuring the integrity of experimental results.

References

- Supporting Information for a chemical study. (n.d.). The Royal Society of Chemistry.

- ChemicalBook. (2025, October 22). This compound.

- Carbon-13 chemical shift assignments of deriv

- SpectraBase. (n.d.). 2-Bromo-benzoic acid, methyl ester.

- J&K Scientific. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).

- Santa Cruz Biotechnology. (n.d.). This compound.

- NIST. (n.d.). Benzoic acid, 2-bromo-.

- NIST. (n.d.). 2-Bromo-5-methylbenzoic acid.

- Sigma-Aldrich. (n.d.). This compound 96%.

- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Michigan State University Chemistry. (n.d.). Proton NMR Table.

- Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Tutorial: Reference. (n.d.). NMR Chart.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-methylbenzoic acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-methylbenzoic acid. As a crucial analytical technique in modern chemistry, ¹H NMR spectroscopy offers unparalleled insights into molecular structure. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data, rooted in the principles of chemical structure and magnetic resonance.

While a publicly available, high-resolution experimental spectrum for this compound is not readily found in common databases, this guide will provide a detailed analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. This approach allows for a robust prediction and interpretation of the expected spectrum.

Molecular Structure and Expected ¹H NMR Signals

This compound possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct ¹H NMR spectrum. The molecule has three aromatic protons and a methyl group, each with a characteristic chemical shift and coupling pattern due to the electronic and steric influences of the bromine, carboxylic acid, and methyl substituents.

To understand the spectrum, it is essential to consider the electronic effects of the substituents. The bromine atom is an ortho, para-directing deactivator, withdrawing electron density through induction but donating through resonance. The carboxylic acid group is a meta-directing deactivator, strongly withdrawing electron density. The methyl group is an ortho, para-directing activator, donating electron density. The interplay of these effects, along with steric hindrance, dictates the chemical environment of each proton.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ are summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| H-3 | Doublet of doublets (dd) or Triplet (t) | ~7.3-7.5 | J ≈ 7-8 | 1H |

| H-4 | Triplet (t) | ~7.1-7.3 | J ≈ 7-8 | 1H |

| H-5 | Doublet of doublets (dd) or Triplet (t) | ~7.2-7.4 | J ≈ 7-8 | 1H |

| -CH₃ | Singlet (s) | ~2.5 | - | 3H |

| -COOH | Broad Singlet (s) | ~10-12 | - | 1H |

Detailed Spectral Analysis

The Aromatic Region (δ 7.1-7.5 ppm)

The three aromatic protons (H-3, H-4, and H-5) will appear in the downfield region of the spectrum, typically between 7.1 and 7.5 ppm. The exact chemical shifts are influenced by the neighboring substituents.

-

H-4: This proton is situated between two carbon atoms and is expected to appear as a triplet due to coupling with H-3 and H-5, assuming similar coupling constants (³JHH). It is likely to be the most upfield of the aromatic protons due to the influence of the electron-donating methyl group at the ortho position.

-

H-3 and H-5: These protons are adjacent to the bromine and methyl groups, respectively. Their chemical shifts will be similar, and they are expected to appear as doublets of doublets or potentially a triplet if the coupling constants are nearly identical. The electron-withdrawing effect of the bromine atom will likely deshield H-3, shifting it slightly downfield compared to H-5.

The coupling constants (J) in the aromatic region are expected to be in the range of 7-8 Hz, which is typical for ortho-coupling in a benzene ring.

The Methyl Protons (δ ~2.5 ppm)

The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum, around 2.5 ppm. The deshielding effect of the adjacent carboxylic acid group and the benzene ring causes this downfield shift compared to a typical alkyl proton.

The Carboxylic Acid Proton (δ ~10-12 ppm)

The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet in the far downfield region of the spectrum, typically between 10 and 12 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange with residual water or other acidic protons in the sample. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of a compound like this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like the carboxylic acid proton.[1]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., TMS) can be added. For routine characterization, the residual solvent peak can be used as a reference.

Instrument Setup and Data Acquisition

-

Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

-

Data Processing: After data acquisition, the Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The data is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.

Experimental Workflow Diagram

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation. By analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic, methyl, and carboxylic acid protons, a complete picture of the molecule's structure can be obtained. While experimental data is always preferred, a thorough understanding of NMR principles allows for an accurate prediction and interpretation of the spectrum, as detailed in this guide. The provided experimental protocol serves as a best-practice template for obtaining high-quality NMR data for this and similar compounds.

References

-

Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR of 2-Bromo-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, ¹³C NMR is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a comprehensive examination of the ¹³C NMR spectrum of 2-bromo-6-methylbenzoic acid, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. We will delve into the theoretical principles governing the chemical shifts, present a detailed assignment of the carbon signals, provide a robust experimental protocol for data acquisition, and discuss the practical implications for structural verification and purity assessment. This document is intended to serve as a detailed technical resource for researchers and professionals engaged in the structural analysis of complex organic molecules.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a cornerstone of chemical analysis, enabling the direct observation of the carbon backbone of a molecule. Unlike proton (¹H) NMR, which can be complicated by spin-spin coupling, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp peak. The chemical shift (δ) of each carbon signal is highly sensitive to its local electronic environment, providing a wealth of information about bonding, hybridization, and the presence of neighboring functional groups.

For a molecule such as this compound, with its varied substituents on a benzene ring, ¹³C NMR is crucial for confirming the precise substitution pattern and for the unambiguous assignment of each carbon atom. The chemical shifts are influenced by a combination of inductive and resonance effects from the bromo, methyl, and carboxylic acid groups, leading to a unique spectral fingerprint.

Structural Analysis and Predicted ¹³C NMR Spectrum of this compound

The structure of this compound presents a fascinating case for ¹³C NMR analysis. The benzene ring is substituted with three distinct groups: a bromine atom, a methyl group, and a carboxylic acid group. These substituents exert different electronic effects, which in turn influence the chemical shifts of the aromatic carbons.

Substituent Effects on the Benzene Ring:

-

Carboxylic Acid (-COOH): This is an electron-withdrawing group through both induction and resonance. It will deshield the ipso-carbon (the carbon to which it is attached) and influence the other ring carbons. The carbonyl carbon of the carboxylic acid itself will appear significantly downfield, typically in the range of 160-180 ppm.[1][2]

-

Bromine (-Br): Bromine is an electronegative atom, exhibiting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, leading to an electron-donating resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of the attached carbon.

-

Methyl (-CH₃): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This will cause a slight shielding (upfield shift) of the aromatic carbons.

Due to the lack of symmetry in this compound, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shift Assignments

The prediction of precise chemical shifts can be complex; however, based on established substituent effects on benzene rings and typical chemical shift ranges, we can make informed assignments.[3][4] Aromatic carbons generally resonate in the 120-150 ppm region.[3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms.[1][5] |

| C1 | 138 - 142 | Ipso-carbon attached to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| C2 | 120 - 125 | Ipso-carbon attached to the bromine. The heavy atom effect of bromine can cause a slight upfield shift compared to what would be expected from electronegativity alone. |

| C3 | 130 - 135 | This carbon is ortho to the bromine and meta to the methyl and carboxylic acid groups. It will be influenced by the inductive effects of these substituents. |

| C4 | 128 - 132 | This carbon is meta to both the bromine and the carboxylic acid group, and para to the methyl group. |

| C5 | 132 - 136 | This carbon is para to the bromine and ortho to the methyl group. |

| C6 | 135 - 140 | Ipso-carbon attached to the methyl group. The methyl group is electron-donating, but steric hindrance with the adjacent groups can influence its chemical shift. |

| -CH₃ | 20 - 25 | The methyl carbon is in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Data Acquisition

Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of instrument parameters. The following protocol provides a robust methodology for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, if solubility is an issue, or if hydrogen bonding with the solvent is to be minimized, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can slightly influence the chemical shifts.[5]

-

Concentration: Prepare a solution of this compound with a concentration of approximately 10-50 mg in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) will provide better signal dispersion and sensitivity.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate signal decay.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the expected range of chemical shifts.

-

Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Bromo-6-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromo-6-methylbenzoic acid. Designed for researchers, analytical chemists, and professionals in drug development, this document moves beyond a simple peak list to offer a deep interpretation grounded in the principles of vibrational spectroscopy. We will explore the theoretical basis for the expected spectral features, detailing how the unique substitution pattern—a carboxylic acid flanked by ortho-bromo and ortho-methyl groups—influences the vibrational modes of the molecule. This guide includes a detailed, field-proven protocol for sample preparation using the KBr pellet method, a predictive peak assignment table, and a discussion of the nuanced effects of steric hindrance and hydrogen bonding on the spectrum.

Introduction: The Vibrational Signature of a Sterically Hindered Aromatic Acid

This compound is an ortho-substituted aromatic carboxylic acid. Its utility in synthetic chemistry and drug discovery stems from the specific spatial and electronic arrangement of its functional groups. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to confirm its identity, purity, and structural characteristics by probing the vibrational modes of its covalent bonds.

The defining features of this molecule are:

-

A Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic bands in an IR spectrum, notably the O-H and C=O stretching vibrations.

-

An Aromatic Ring: The benzene ring has its own set of vibrational modes, including C-H and C=C stretching and bending.

-

Ortho-Substitution: The presence of both a bromine atom and a methyl group at positions 2 and 6 introduces significant electronic and steric effects that modulate the vibrational frequencies of adjacent groups, particularly the carboxylic acid.

This guide will deconstruct the predicted IR spectrum of this molecule, explaining the causality behind the position, intensity, and shape of its key absorption bands.

Theoretical Analysis of Expected Vibrational Modes

The IR spectrum of this compound is best understood by dissecting it into contributions from its constituent parts: the carboxylic acid dimer, the substituted aromatic ring, the methyl group, and the carbon-bromine bond.

The Carboxylic Acid Moiety: A Tale of Two Bonds

In the solid state, carboxylic acids almost universally exist as hydrogen-bonded dimers. This intermolecular interaction is the single most dominant factor influencing the carboxylic acid's spectral appearance.

-

O-H Stretching Vibration: Instead of a sharp band around 3600 cm⁻¹ typical of a "free" hydroxyl group, the strong hydrogen bonding in the dimer weakens the O-H bond. This results in an extremely broad, strong absorption band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹ [1][2][3]. This broad envelope is a hallmark of a carboxylic acid dimer and often appears as a "hairy beard" superimposed on the C-H stretching bands[3].

-

C=O (Carbonyl) Stretching Vibration: The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. For a typical saturated, dimerized carboxylic acid, this band appears around 1710 cm⁻¹[4][5]. For aromatic acids, conjugation with the ring delocalizes electron density, slightly weakening the C=O bond and lowering its frequency to the 1710-1680 cm⁻¹ range[5][6]. The ortho-substituents in this compound may introduce steric hindrance that twists the carboxyl group out of the plane of the aromatic ring, potentially reducing conjugation and shifting the C=O frequency slightly higher within this range compared to an unsubstituted aromatic acid. The hydrogen bonding within the dimer also contributes to lowering the C=O frequency from its monomeric value[7][8].

The Aromatic Ring and Substituents

The benzene ring and its attached groups provide a rich set of absorptions that confirm the core structure.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to one or more sharp, medium-to-weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[1][9][10]. These are often seen as small shoulders on the broad O-H absorption envelope.

-

Aliphatic C-H Stretching: The methyl group provides characteristic sp³ C-H stretching absorptions which appear as sharp peaks just below 3000 cm⁻¹, generally in the 2980-2850 cm⁻¹ range.

-

C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of characteristic absorptions. Two of the most prominent and diagnostically useful bands are found near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [9][10][11].

-

C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position is highly diagnostic of the ring's substitution pattern[10]. For a 1,2,3-trisubstituted ring, as in this case, characteristic bands are expected in this region.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a single, strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 690-515 cm⁻¹ [12][13].

The logical relationship between the molecular structure and its key IR absorptions is illustrated below.

Caption: Key functional groups of the molecule and their corresponding IR spectral regions.

Predicted IR Absorption Data Summary

The following table summarizes the predicted key vibrational modes, their expected frequency ranges, and intensities for this compound.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded dimer)[1][2] |

| 3100 - 3000 | Weak to Medium | =C-H Stretch | Aromatic Ring[9][10] |

| 2980 - 2850 | Weak to Medium | -C-H Stretch | Methyl Group |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Aromatic Carboxylic Acid (Dimer)[5][6] |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring (In-ring)[10][11] |

| 1500 - 1400 | Medium to Strong | C=C Stretch | Aromatic Ring (In-ring)[10][11] |

| ~1450 | Medium | C-H Bend | Methyl Group (Asymmetric) |

| ~1380 | Weak | C-H Bend | Methyl Group (Symmetric) |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid[3] |

| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid (Out-of-plane)[3] |

| 900 - 675 | Medium to Strong | C-H Bend | Aromatic Ring (Out-of-plane)[10] |

| 690 - 515 | Medium to Strong | C-Br Stretch | Aryl Halide[12][13] |

Experimental Protocol: KBr Pellet Preparation for FTIR Analysis

To obtain a high-quality IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is the gold standard. The principle is to disperse the analyte in an IR-transparent matrix (KBr) and press it into a thin, transparent disc.

Causality: The primary challenge in this method is the hygroscopic nature of KBr. Water exhibits intense IR absorptions (a broad peak ~3400 cm⁻¹ and another ~1640 cm⁻¹) that can obscure key spectral features of the analyte[14]. Therefore, every step of this protocol is designed to rigorously exclude atmospheric moisture.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-methylbenzoic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-6-methylbenzoic acid (C₈H₇BrO₂), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation behavior, offering field-proven insights into method development and spectral interpretation.

Introduction: The Significance of this compound Analysis

This compound, also known as 6-Bromo-o-toluic acid, is a substituted aromatic carboxylic acid with a molecular weight of 215.04 g/mol .[2] Its utility as a building block in organic synthesis necessitates precise analytical methods to ensure reaction monitoring, purity assessment, and quality control.[1] Mass spectrometry, with its high sensitivity and specificity, stands as a premier technique for the structural elucidation and quantification of this compound and its derivatives. Understanding its behavior within a mass spectrometer is paramount for developing robust analytical protocols.

Foundational Principles: Ionization and Fragmentation Dynamics

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each providing complementary information.

Electron Ionization (EI): Unveiling the Core Structure

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This provides a detailed fingerprint of the molecule's structure.

Predicted EI Fragmentation Pathway of this compound:

The fragmentation of this compound under EI conditions can be predicted based on the known fragmentation patterns of benzoic acids and halogenated aromatic compounds.[3][4] The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

The molecular ion peak ([M]⁺˙) is expected at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Key fragmentation steps include:

-

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion at m/z 197/199.[3]

-

Loss of a carboxyl group (•COOH): This results in a bromotoluene fragment at m/z 169/171.

-

Loss of bromine radical (•Br): This fragmentation pathway leads to a methylbenzoic acid fragment at m/z 135.

-

Subsequent fragmentations: The initial fragments can undergo further decomposition, such as the loss of carbon monoxide (CO) from the acylium ion.

Predicted Mass Spectrum Data (EI):

| m/z (⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Notes |

| 214/216 | [C₈H₇BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 197/199 | [M - OH]⁺ | Loss of hydroxyl radical |

| 169/171 | [M - COOH]⁺ | Loss of carboxyl group |

| 135 | [M - Br]⁺ | Loss of bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Determination

ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[5] Given the acidic nature of the carboxylic acid group, ESI is most effective in negative ion mode, where it will readily deprotonate to form the [M-H]⁻ ion.

In negative ion mode, the primary ion observed for this compound will be at m/z 213/215. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be employed to induce fragmentation of the [M-H]⁻ ion, which would likely involve the loss of CO₂ (44 Da).

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the analysis of this compound. Optimization will be necessary based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of this compound, although derivatization to a more volatile ester (e.g., methyl ester) is often recommended to improve peak shape and prevent thermal degradation.[6]

Step-by-Step GC-MS Methodology:

-

Sample Preparation (with derivatization):

-

Dissolve 1 mg of this compound in 1 mL of methanol.

-

Add 200 µL of trimethylsilyldiazomethane (TMS-diazomethane) dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

-

The resulting solution contains the methyl ester of this compound.

-

-

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-350.

-

Scan Mode: Full scan.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for analyzing the underivatized acid. Reversed-phase chromatography is the method of choice.

Step-by-Step LC-MS Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and water.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

LC Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-10 min: 5% to 95% B.

-

10-12 min: 95% B.

-

12-12.1 min: 95% to 5% B.

-

12.1-15 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ionization Mode: Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-300.

-

Visualization of Key Processes

Visualizing the fragmentation pathways and experimental workflows can aid in understanding the underlying principles.

Caption: General Workflow for MS Analysis.

Conclusion: A Multi-faceted Analytical Approach

The mass spectrometric analysis of this compound is a robust and informative endeavor. Electron Ionization provides detailed structural information through predictable fragmentation patterns, while Electrospray Ionization offers a gentle method for accurate molecular weight determination. The choice between GC-MS and LC-MS will depend on the specific analytical needs, with both techniques offering excellent sensitivity and specificity. The protocols and fragmentation data presented in this guide serve as a comprehensive resource for researchers and scientists, enabling them to develop and validate reliable analytical methods for this important chemical intermediate.

References

- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.). Google Patents.

-

Benzoic acid, 2-bromo-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

- Schröder, D. (2016). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. In Gas-Phase Ion Chemistry (pp. 101-136). Springer, Cham.

- Patel, K., et al. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library, 4(4), 1185-1190.

- Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology, 603, 121-128.

-

2-Bromobenzoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 10, 2026, from [Link]